Comparative 5-Lipoxygenase (5-LO) Inhibitory Potency in Cell-Free Assays
In a direct, cell-free enzyme assay, Docebenone (AA-861) inhibits 5-LO activity with an IC50 value of 0.014 µM, demonstrating approximately 21-fold greater potency than the FDA-approved 5-LO inhibitor zileuton (IC50 = 0.3 µM) [1]. This head-to-head comparison under identical assay conditions establishes Docebenone as a significantly more potent 5-LO inhibitor than zileuton at the isolated enzyme level.
| Evidence Dimension | 5-LO enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.014 µM |
| Comparator Or Baseline | Zileuton: IC50 = 0.3 µM |
| Quantified Difference | AA-861 is ~21-fold more potent |
| Conditions | Cell-free 5-LO enzyme activity assay; IC50 values are means of three independent experiments (n=3) [1] |
Why This Matters
Higher potency at the isolated enzyme level may translate to lower required concentrations in cellular assays, reducing the risk of off-target effects associated with high micromolar compound exposure.
- [1] Fischer, A.S., Metzner, J., Steinbrink, S.D., et al. 5-Lipoxygenase inhibitors induce potent off-target effects by inhibiting prostaglandin export via multidrug resistance protein 4 (MRP4). British Journal of Pharmacology, 2010, 161(4): 936-949. (Table 2) View Source
